N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[cyclopentyl(methyl)sulfamoyl]benzamide
Overview
Description
Benzothiazole is a heterocyclic compound, and it’s often used as a core structure in various pharmaceuticals due to its wide range of biological activities . Benzamide is another common structure in medicinal chemistry, known for its versatile biological activities. The compound you mentioned seems to be a complex derivative of these structures, which could potentially exhibit interesting biological properties.
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. The benzothiazole and benzamide moieties could potentially interact with biological targets in different ways, depending on their orientation and the presence of any substituents .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which it’s used. Benzothiazoles and benzamides can undergo a variety of reactions, including condensation, substitution, and redox reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would depend on its exact structure. Benzothiazoles and benzamides generally have good stability and moderate solubility in organic solvents .Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent activity againstM. tuberculosis . The target of these derivatives is often the enzyme DprE1 , which is crucial for the survival of the bacteria .
Mode of Action
Benzothiazole derivatives typically interact with their targets, such as dpre1, leading to inhibition of the enzyme’s function . This interaction disrupts the normal functioning of the bacteria, leading to its death .
Biochemical Pathways
The inhibition of dpre1 by benzothiazole derivatives disrupts the synthesis of arabinogalactan, a key component of the mycobacterial cell wall . This disruption affects the integrity of the cell wall, leading to the death of the bacteria .
Pharmacokinetics
The admet calculation of similar benzothiazole derivatives showed a favourable pharmacokinetic profile . The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of a compound greatly influence its bioavailability and therapeutic efficacy .
Result of Action
The result of the compound’s action is the inhibition of the target enzyme, leading to the disruption of essential biochemical pathways in the bacteria . This disruption compromises the integrity of the bacterial cell wall, resulting in the death of the bacteria .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[cyclopentyl(methyl)sulfamoyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3S2/c1-29(19-8-2-3-9-19)34(31,32)20-16-14-18(15-17-20)25(30)27-22-11-5-4-10-21(22)26-28-23-12-6-7-13-24(23)33-26/h4-7,10-17,19H,2-3,8-9H2,1H3,(H,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIAEHXIZKZLMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5S4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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